molecular formula C17H18ClNO2S B6440121 2-(2-chlorophenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]acetamide CAS No. 2549051-46-7

2-(2-chlorophenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]acetamide

Cat. No.: B6440121
CAS No.: 2549051-46-7
M. Wt: 335.8 g/mol
InChI Key: DOVCNAWVWYESRL-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]acetamide is a useful research compound. Its molecular formula is C17H18ClNO2S and its molecular weight is 335.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.0746777 g/mol and the complexity rating of the compound is 408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Once the targets are identified, it would be possible to map the compound to specific biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would be determined by the compound’s interaction with its targets and the subsequent biochemical reactions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific information about the compound’s targets and mode of action, it’s difficult to predict how these factors would affect the compound .

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2S/c18-14-5-2-1-4-12(14)10-16(20)19-11-17(21)8-3-6-15-13(17)7-9-22-15/h1-2,4-5,7,9,21H,3,6,8,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVCNAWVWYESRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CS2)C(C1)(CNC(=O)CC3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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